molecular formula C21H23NO5 B5357934 ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate

Cat. No. B5357934
M. Wt: 369.4 g/mol
InChI Key: NJBANOUXSXPDKH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its chemical structure and properties have also made it a subject of scientific research. In

Mechanism of Action

Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate acts as a CB1 receptor agonist, activating the endocannabinoid system and producing its psychoactive effects. It has been shown to have a higher affinity for the CB1 receptor than THC, the main psychoactive component of cannabis. This compound also has a longer duration of action than THC, which may contribute to its increased potency and potential for abuse.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. This compound has also been associated with adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential for abuse and the lack of standardization in its production and purity. These limitations may affect the reproducibility and validity of research findings.

Future Directions

Future research on ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate could focus on developing more selective and potent synthetic cannabinoids with fewer adverse effects. It could also investigate the potential therapeutic applications of synthetic cannabinoids, such as in the treatment of chronic pain or neurological disorders. Additionally, research could explore the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health.

Synthesis Methods

Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is synthesized by reacting 2-methoxyphenylacetonitrile with naphthalene-1-ol in the presence of a Lewis acid catalyst. The resulting product is then esterified with ethyl chloroformate to yield this compound. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.

Scientific Research Applications

Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications. This compound has been shown to bind to the CB1 receptor with high affinity, leading to its psychoactive effects.

properties

IUPAC Name

ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-4-26-21(24)20-14(2)22(17-10-9-15(23)13-16(17)20)11-12-27-19-8-6-5-7-18(19)25-3/h5-10,13,23H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBANOUXSXPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.